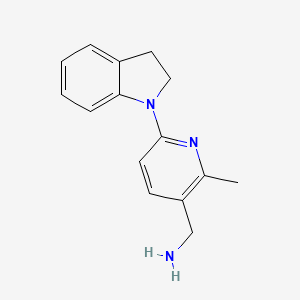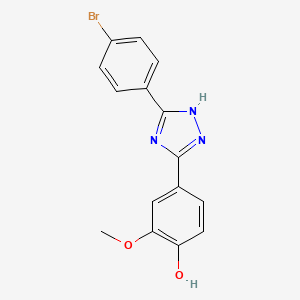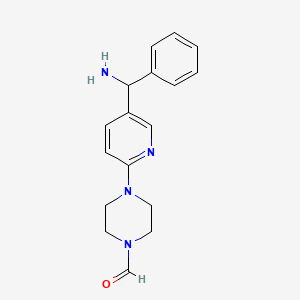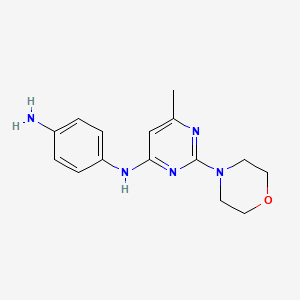
4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline: is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety through a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound under nucleophilic substitution conditions.
Attachment to Aniline: The final step involves coupling the thioether-linked triazole with an aniline derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Anilines: From nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The triazole ring is a common pharmacophore in many drugs, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of these drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for applications in crop protection and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, while the triazole ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: A simpler analog with similar trifluoromethyl and aniline functionalities.
2-Fluoro-5-(trifluoromethyl)aniline: Another analog with a fluorine atom on the aniline ring.
4-(Trifluoromethyl)-2-anilinoquinoline: A compound with a quinoline scaffold and similar trifluoromethyl and aniline groups.
Uniqueness
4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline is unique due to the presence of the triazole ring and thioether linkage, which are not commonly found in the similar compounds listed above
Propriétés
Formule moléculaire |
C10H9F3N4S |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]aniline |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-9(17-16-8)18-5-6-1-3-7(14)4-2-6/h1-4H,5,14H2,(H,15,16,17) |
Clé InChI |
RBLHKLDXMPUUNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NNC(=N2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



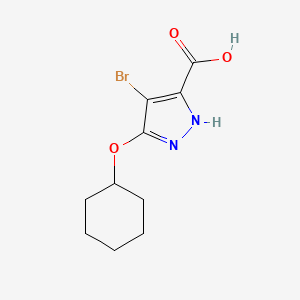
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)
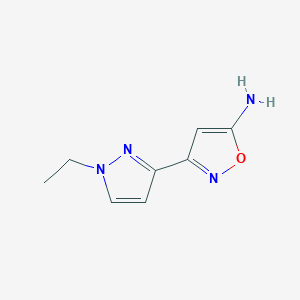
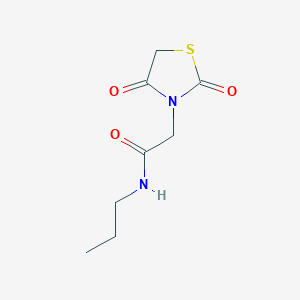

![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
